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1-(3'-Amino-3'-carboxypropyl)uracil - 69557-82-0

1-(3'-Amino-3'-carboxypropyl)uracil

Catalog Number: EVT-1556682
CAS Number: 69557-82-0
Molecular Formula: C8H11N3O4
Molecular Weight: 213.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3'-Amino-3'-carboxypropyl)uracil is a modified nucleoside analog derived from uracil, a pyrimidine base that plays a critical role in the structure of RNA and DNA. This compound is significant in molecular biology and prebiotic chemistry due to its unique structural modifications, which enhance its biochemical properties and functionalities. It is classified as a nucleoside analog, specifically designed to study various biological processes, including nucleic acid interactions and protein synthesis.

Source and Classification

1-(3'-Amino-3'-carboxypropyl)uracil is synthesized from uracil through various chemical methods. Uracil itself is a naturally occurring nucleobase that can be found in RNA and is crucial for the synthesis of nucleotides. The modified version, 1-(3'-Amino-3'-carboxypropyl)uracil, incorporates an amino group and a carboxypropyl side chain, which alters its chemical behavior and biological interactions.

Classification
  • Type: Nucleoside analog
  • Chemical Structure: Contains a uracil base with an amino group and a carboxypropyl group attached.
Synthesis Analysis

Methods

The synthesis of 1-(3'-Amino-3'-carboxypropyl)uracil can be achieved through several methods, primarily involving organic synthesis techniques. One effective approach includes the polymerization of amino acids that contain nucleotide bases.

Technical Details

  1. Starting Materials: Uracil and appropriate amino acids.
  2. Reagents: N,N'-Carbonyldiimidazole is commonly used to facilitate peptide formation.
  3. Procedure: The compound is suspended in water and treated with the reagent under controlled conditions to promote the desired reactions.

This method allows for the selective introduction of the amino and carboxypropyl groups onto the uracil base, resulting in the formation of 1-(3'-Amino-3'-carboxypropyl)uracil.

Molecular Structure Analysis

1-(3'-Amino-3'-carboxypropyl)uracil features a pyrimidine ring structure characteristic of uracil, with specific modifications at the N3 position where the carboxypropyl group is attached. The molecular formula for this compound is C₈H₁₁N₃O₃.

Structural Data

  • Molecular Weight: Approximately 185.19 g/mol
  • Chemical Formula: C₈H₁₁N₃O₃
  • Structural Features:
    • Pyrimidine ring (uracil)
    • Amino group (-NH₂)
    • Carboxypropyl side chain (-CH₂-CH₂-COOH)
Chemical Reactions Analysis

1-(3'-Amino-3'-carboxypropyl)uracil can undergo various chemical reactions due to its functional groups:

Types of Reactions

  • Substitution Reactions: The amino and carboxypropyl groups can participate in substitution reactions, allowing for the formation of various derivatives.
  • Polymerization Reactions: This compound can polymerize with other amino acids containing nucleotide bases to form peptides.

Common Reagents and Conditions

  • N,N'-Carbonyldiimidazole: Facilitates peptide formation.
  • Pronase: Used for hydrolyzing formed peptides back into monomeric amino acids.

These reactions are crucial for studying the compound's behavior in biological systems.

Mechanism of Action

The mechanism of action for 1-(3'-Amino-3'-carboxypropyl)uracil primarily involves its incorporation into transfer RNA (tRNA). The carboxypropyl group enhances thermal stability and prevents Watson-Crick base pairing by modifying the N3 atom of the uracil base. This modification is essential for maintaining proper tRNA function during protein synthesis.

Process Overview

  1. Incorporation into tRNA: The modified uracil is integrated into tRNA molecules.
  2. Thermal Stability Enhancement: The presence of the carboxypropyl group stabilizes tRNA structures under heat stress.
  3. Prevention of Base Pairing: Modifications inhibit specific interactions that could disrupt normal tRNA function.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water due to polar functional groups.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of amino acids and nucleobases, participating in various biochemical reactions.

Relevant data indicate that this compound's modifications significantly influence its physical properties compared to unmodified uracil.

Applications

1-(3'-Amino-3'-carboxypropyl)uracil has several scientific applications:

Scientific Uses

  • Prebiotic Chemistry: Contributes to understanding molecular evolution by participating in amino acid polymerization processes.
  • Nucleic Acid Research: Used in labeling studies involving transfer RNA and investigating nucleic acid structure-function relationships.
  • Crystallography Studies: Investigated for its crystal structure to understand interactions within nucleic acid complexes better.

Future research may explore additional applications in fields such as genetic engineering, synthetic biology, and therapeutic development, emphasizing its role as a versatile tool in molecular biology studies.

Introduction to 1-(3'-Amino-3'-carboxypropyl)uracil (acp3U)

Definition and Chemical Identity of acp3U

Chemical Structure:acp³U is characterized by a uridine core modified at the uracil base's N3 position with a 3-amino-3-carboxypropyl group (-CH₂-CH₂-CH(NH₂)-COOH). This modification introduces both an amino group and a carboxylic acid moiety, creating a zwitterionic side chain under physiological conditions. The full chemical name is 3-(3-amino-3-carboxypropyl)uridine, with the systematic IUPAC designation α-amino-3,6-dihydro-2,6-dioxo-3-β-D-ribofuranosyl-1(2H)-pyrimidinebutanoic acid [10].

Table 1: Molecular Properties of acp³U

PropertyValue
Chemical FormulaC₁₃H₁₉N₃O₈
Molecular Weight345.31 g/mol
CAS Registry Number52745-94-5
PubChem CID171198
Hydrogen Bond Donors5 (2 base, 2 amino, 1 carboxyl)
Hydrogen Bond Acceptors9
Rotatable Bonds6
Topological Polar Surface Area174 Ų
ChEBI ClassificationNucleoside derivative

Physicochemical Characteristics:The acp side chain confers distinctive properties:

  • Zwitterionic Nature: The amino (NH₃⁺) and carboxylate (COO⁻) groups form an internal salt bridge, enhancing solubility in aqueous environments [2].
  • Stereochemistry: Natural acp³U exists as the L-enantiomer, with the chiral center at the acp side chain's Cα atom. This stereospecificity is crucial for its enzymatic biosynthesis and molecular recognition [6].
  • Chemical Reactivity: The primary amino group is susceptible to acetylation, as demonstrated in E. coli tRNAᴾʰᵉ experiments, though this modification does not impair tRNA's aminoacylation or ribosome binding [2] [4].

Biosynthetic Origin:acp³U is synthesized enzymatically via the transfer of the acp group from S-adenosylmethionine (SAM) to uridine at specific tRNA positions. This reaction is catalyzed by aminocarboxypropyltransferases (e.g., TapT in bacteria, DTWD1/2 in humans), which utilize SAM not as a methyl donor but as an acp donor. The mechanism involves nucleophilic attack by the uracil N3 on the SAM's γ-carbon, releasing 5'-deoxyadenosine and forming the C-C-N linkage [2] [4].

Historical Context and Discovery in tRNA Molecules

The identification of acp³U emerged from pioneering work on tRNA modifications during the 1970s:

  • 1974: acp³U was first isolated from Escherichia coli tRNAᴾʰᵉ using chromatographic techniques. Structural elucidation via mass spectrometry and NMR revealed its novel 3-(3-amino-3-carboxypropyl) side chain, distinguishing it from simpler methylated uridines [5]. Concurrently, Nishimura's group demonstrated its enzymatic synthesis in vitro using E. coli lysates supplemented with SAM, establishing SAM as the acp donor [2] [4].
  • 1974–1990: Comparative analyses confirmed acp³U's presence in tRNAs from diverse organisms, including protists (Trypanosoma brucei), plants, and mammals. In bacteria, it localizes exclusively to position 47 within the variable loop, while in eukaryotes, it occupies positions 20 or 20a in the D-loop [2] [3].
  • 1990: Synthetic studies explored polymerization of acp³U-like nucleoamino acids. Though templated oligomerization failed, these experiments underscored the compound's potential prebiotic relevance due to its dual nucleic acid and amino acid functionalities [6].

Table 2: Historical Milestones in acp³U Research

YearDiscoverySignificance
1974Isolation from E. coli tRNAᴾʰᵉ [5]First identification of acp³U as a natural tRNA component
1974In vitro synthesis using SAM [2] [4]Established SAM as the acp donor in enzymatic biosynthesis
1976Confirmation in T. brucei tRNALys [2]Demonstrated conservation across domains
1990Polymerization of acp³U analogs [6]Explored prebiotic potential of nucleoamino acids
2019Identification of TapT and DTWD1/2 as modifying enzymes [2] [4]Resolved biogenesis machinery across species

Taxonomic Distribution:Early comparative genomics revealed acp³U's patchwork distribution: it is absent in Bacillus subtilis and Thermus thermophilus but conserved in E. coli, land plants, Drosophila, and humans. This pattern facilitated later reverse-genetic screens for its modifying enzymes [2] [3].

Biological Significance in RNA Epitranscriptomics

acp³U exemplifies how RNA modifications extend beyond decoration to active regulation of RNA structure and function:

Structural Stabilization:

  • Thermal Resilience: Biochemical assays show acp³U47 raises the melting temperature (Tₘ) of E. coli tRNA by ≈3°C. The zwitterionic side chain enhances stability via electrostatic interactions with the tRNA backbone and Mg²⁺ ions. In hyperthermophiles, this modification is often complemented by other thermostabilizing edits (e.g., archaeosine, s²T) [2] [7].
  • Tertiary Folding: In the tRNA elbow region, acp³U47's side chain orients toward the solvent, reducing conformational flexibility of the variable loop. Molecular dynamics simulations indicate it restricts local mobility, preventing "breathing" of the tRNA core at elevated temperatures [2] [7].
  • Magnesium Binding: Eukaryotic acp³U20a in the D-loop coordinates Mg²⁺ through its carboxylate group, stabilizing the D-loop/T-loop interaction critical for the L-shaped tRNA fold [7] [8].

Functional Roles in Translation and Stress Response:

  • Genome Integrity: E. coli ΔtapT mutants (lacking acp³U47) exhibit increased DNA damage under chronic heat stress (42°C). This phenotype links tRNA thermal instability to proteotoxic stress and impaired DNA repair protein synthesis [2] [4].
  • Cellular Fitness: Human DTWD1/DTWD2 double-knockout cells show growth retardation due to defective tRNA folding and ribosome pausing. This underscores acp³U's role in maintaining translational efficiency under basal conditions [2] [8].
  • Conservation Across Species: acp³U is found in >80% of sequenced bacterial genomes and all eukaryotic clades. Its persistence over 1.5 billion years of evolution highlights its non-redundant functions [2] [3].

Table 3: Biological Functions of acp³U Across Organisms

OrganismtRNA PositionModifying EnzymeKey Functions
Escherichia coli47 (Variable loop)TapT (YfiP)Thermal stability; genome integrity during heat stress
Homo sapiens20 (D-loop)DTWD1Mg²⁺ coordination; D-loop stabilization
Homo sapiens20a (D-loop)DTWD2Tertiary folding; cellular growth efficiency
Trypanosoma brucei47 (Variable loop)UnknownStructural stability in parasitic lifecycle
Arabidopsis thaliana20a/47DTWD homologsPlastid/mitochondrial tRNA stability; stress adaptation

Emerging Research Frontiers:

  • Human Disease Associations: Aberrant acp³U levels are implicated in cancers with dysregulated DTWD1/2 expression. The enzymes' roles in tRNA stability may influence translation of oncogenes or tumor suppressors [8] [9].
  • Coordination with Other Modifications: acp³U often coexists with adjacent modifications (e.g., pseudouridine, ribothymidine). Their interplay forms a "modification network" that fine-tunes tRNA dynamics beyond what individual edits achieve [7] [8].

Properties

CAS Number

69557-82-0

Product Name

1-(3'-Amino-3'-carboxypropyl)uracil

IUPAC Name

(2S)-2-amino-4-(2,4-dioxopyrimidin-1-yl)butanoic acid

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C8H11N3O4/c9-5(7(13)14)1-3-11-4-2-6(12)10-8(11)15/h2,4-5H,1,3,9H2,(H,13,14)(H,10,12,15)/t5-/m0/s1

InChI Key

JRUDOTYRCSMXFT-YFKPBYRVSA-N

SMILES

C1=CN(C(=O)NC1=O)CCC(C(=O)O)N

Synonyms

1-(3'-amino-3'-carboxypropyl)uracil
1-(3'-amino-3'-carboxypropyl)uracil, (+-)-isomer
1-ACPU

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC(C(=O)O)N

Isomeric SMILES

C1=CN(C(=O)NC1=O)CC[C@@H](C(=O)O)N

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